PEG3 vs. PEG11 Spacer Length Comparison
Biotin-PEG3-Lipoamide (CAS 1334172-74-5) incorporates a discrete PEG3 spacer of 22 atoms spanning 27.7 Å, providing a compact linkage between the lipoamide anchoring group and the biotin moiety . In direct comparison, the longer-chain analog Biotin-PEG11-Lipoamide (CAS 960069-81-2) contains a PEG11 spacer of 52.9 Å—a 91% increase in physical length . This difference is not merely cosmetic; spacer length dictates the hydrodynamic radius of the conjugate and the steric accessibility of the biotin group to streptavidin binding pockets. Shorter spacers (e.g., PEG2-PEG3) favor retention of native biomolecular conformation and activity, whereas longer spacers (≥PEG11) can induce conformational perturbations that alter enzymatic function [1].
| Evidence Dimension | PEG Spacer Length |
|---|---|
| Target Compound Data | 22 atoms, 27.7 Å |
| Comparator Or Baseline | Biotin-PEG11-Lipoamide (52.9 Å) |
| Quantified Difference | PEG3 spacer is 47.6% shorter than PEG11 spacer |
| Conditions | Molecular architecture: discrete (dPEG) single molecular weight PEG chains as characterized by vendor specifications |
Why This Matters
Selection of PEG3 over PEG11 directly affects the steric presentation of biotin to streptavidin and the conformational integrity of the conjugated biomolecule, with downstream consequences for binding efficiency and functional activity.
- [1] Oshiba Y, Tamaki T, Ohashi H, Hirakawa H, Yamaguchi S, Nagamune T, Yamaguchi T. Effect of length of molecular recognition moiety on enzymatic activity switching. J Biosci Bioeng. 2013;116(4):433-7. PMID: 23643620. View Source
